2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is an organic compound characterized by its complex structure, integrating elements such as methyl, sulfonyl, and quinoline moieties. This multi-functional arrangement indicates a high potential for diverse chemical reactivity and biological activity, making it a subject of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves several key steps. Starting from the appropriate benzamide precursor, strategic incorporation of the sulfonyl group, the tetrahydroquinoline ring, and the methyl group is required. Precise reaction conditions, such as temperature control, solvent choice, and reaction time, are crucial to maximize yield and purity.
Industrial Production Methods: For industrial-scale production, the synthesis would be optimized to ensure cost-efficiency and scalability. This involves the use of robust catalysts and continuous-flow reactors to streamline the process and maintain high production volumes with consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation at specific sites, leading to the formation of sulfoxides or sulphones from the sulfonyl group.
Reduction: Reduction reactions could target the nitro or ketone functional groups within the molecule, potentially leading to amines or alcohols.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen.
Substitution: Halogenating agents or organometallic reagents can be employed under controlled conditions.
Major Products Formed: The resultant products from these reactions can vary widely, including sulfoxides, sulphones, amines, and halogenated derivatives
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound serves as a versatile intermediate for further functionalization, enabling the construction of complex molecules.
Biology: Biologically, the compound could be investigated for its potential interaction with various biomolecules, offering insights into enzyme inhibition or receptor modulation.
Medicine: In medicinal chemistry, its structural features suggest possible pharmacological activity, prompting studies on its efficacy as a drug candidate for various diseases.
Industry: Industrially, its robust chemical profile makes it suitable for developing advanced materials or as a precursor in the synthesis of high-value chemicals.
Mechanism of Action
The compound likely exerts its effects through interaction with specific molecular targets, such as enzymes or receptors, altering their function or signaling pathways. Detailed mechanistic studies would reveal the exact nature of these interactions, elucidating its biological activity and therapeutic potential.
Comparison with Similar Compounds
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-3-yl]benzamide
N-[1-(propane-1-sulfonyl)-3,4-dihydroquinolin-6-yl]benzamide
Each of these compounds shares structural similarities but varies in specific substituents or positions, affecting their reactivity and application profiles.
Properties
IUPAC Name |
2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-13-26(24,25)22-12-6-8-16-14-17(10-11-19(16)22)21-20(23)18-9-5-4-7-15(18)2/h4-5,7,9-11,14H,3,6,8,12-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWIBQJSKUPVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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